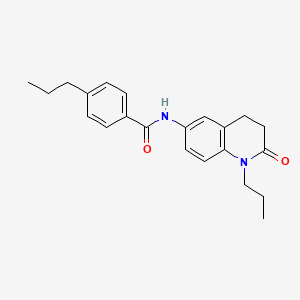

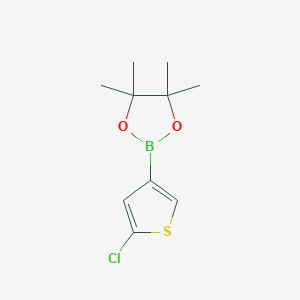

![molecular formula C19H17ClN4O6 B2553660 1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene CAS No. 478046-68-3](/img/structure/B2553660.png)

1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene, commonly referred to as 4-Chloro-2,4-DNB, is a synthetic organic compound with a wide range of applications in scientific research. It is a highly reactive compound and its reactivity is due to the presence of several functional groups, such as nitro groups, amino groups, and a chloro group. It is used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as an inhibitor of enzymes. 4-Chloro-2,4-DNB is also used as a fluorescent dye in biomedical research.

Scientific Research Applications

Molecular Configurations and Reactions

Molecular Polarisability and Configurations K. E. Calderbank, R. Fèvre, and G. Ritchie (1968) explored the configurations of dinitrobenzenes in solutions, revealing substantial rotation of the nitro-groups in 1,2-dinitrobenzene. The configurations of 1,3- and 1,4-dinitrobenzene in solutions were compatible with the resonance-stabilized planar configurations (Calderbank, Fèvre, & Ritchie, 1968).

Electrophilic Reactions and Catalysis D. Campbell and D. Hogg (1966) studied the catalytic activities of 1-substituted 2,4-dinitrobenzenes, highlighting their significant role in enhancing the rate of reaction with cyclohexene (Campbell & Hogg, 1966).

Synthesis of Cyclohexane Derivatives A. Kaya, A. Menzek, and E. Şahin (2014) synthesized cyclohexane derivatives, including Br, Cl, N, O, and S, indicating selectivity in addition reactions and the importance of these compounds in various applications (Kaya, Menzek, & Şahin, 2014).

Derivatives Formation and Reduction Cíntia de A. Custódio and Simon J. Garden (2016) reported on the formation of 1-alkylamino-2,4-dinitrobenzene derivatives via nucleophilic substitution reactions, highlighting their importance as intermediates in the synthesis of diverse products (Custódio & Garden, 2016).

Photolytic Generation and Reactivity B. Guizzardi, M. Mella, M. Fagnoni, M. Freccero, and A. Albini (2001) explored the photolytic generation and reactivity of the 4-aminophenyl cation, providing insights into the formation of different phenyl cations under polar media (Guizzardi et al., 2001).

Masked Acylation and Oxidation Takehiko Kawakami and Hitomi Suzuki (1999) investigated the masked acylation of m-dinitrobenzene with nitroalkanes, revealing pathways to the corresponding carbonyl compounds (Kawakami & Suzuki, 1999).

properties

IUPAC Name |

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-(4-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O6/c20-12-5-7-13(8-6-12)21-19(25)30-22-17-4-2-1-3-15(17)16-10-9-14(23(26)27)11-18(16)24(28)29/h5-11,15H,1-4H2,(H,21,25)/b22-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRASXQLAWASLT-OQKWZONESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOC(=O)NC2=CC=C(C=C2)Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N\OC(=O)NC2=CC=C(C=C2)Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

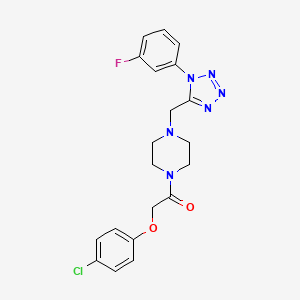

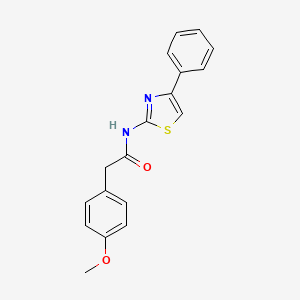

![N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2553578.png)

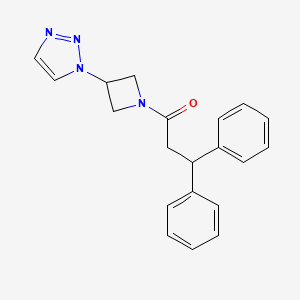

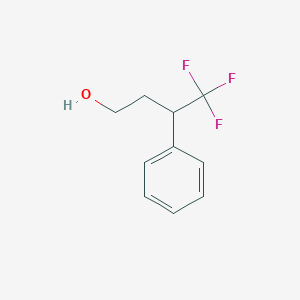

![4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2553581.png)

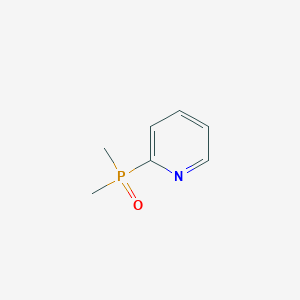

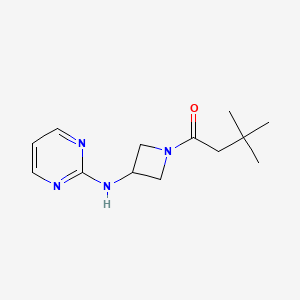

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2553591.png)

![N-(3-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2553592.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2553594.png)

![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)